3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one

coordination chemistry tautomerism basicity

3-(Pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 69678‑02‑0; also referred to as 5‑(pyridin‑3‑yl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one) is an N‑unsubstituted pyrazol‑5‑one heterocycle bearing a pyridin‑3‑yl substituent at the 3‑position of the pyrazole ring. The compound exists in rapid tautomeric equilibrium between the CH (4,5‑dihydro‑1H‑pyrazol‑5‑one) and enol (5‑hydroxy‑pyrazole) forms, with the CH form thermodynamically favoured in the gas phase and in non‑polar solvents.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 69678-02-0
Cat. No. B2786816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
CAS69678-02-0
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESC1C(=NNC1=O)C2=CN=CC=C2
InChIInChI=1S/C8H7N3O/c12-8-4-7(10-11-8)6-2-1-3-9-5-6/h1-3,5H,4H2,(H,11,12)
InChIKeyNVYHUEPVECYGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one (69678-02-0): Core Structural and Physicochemical Identity for Scientific Sourcing


3-(Pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 69678‑02‑0; also referred to as 5‑(pyridin‑3‑yl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one) is an N‑unsubstituted pyrazol‑5‑one heterocycle bearing a pyridin‑3‑yl substituent at the 3‑position of the pyrazole ring. The compound exists in rapid tautomeric equilibrium between the CH (4,5‑dihydro‑1H‑pyrazol‑5‑one) and enol (5‑hydroxy‑pyrazole) forms, with the CH form thermodynamically favoured in the gas phase and in non‑polar solvents . Its molecular formula is C₈H₇N₃O, molecular weight 161.16 g mol⁻¹, and it possesses one hydrogen‑bond donor (NH / OH), three hydrogen‑bond acceptors, and a single rotatable bond . The absence of an N‑substituent enables dual‑site deprotonation and metal‑chelation behaviour that is fundamentally different from N‑aryl or N‑alkyl pyrazolone analogues.

Why In‑Class 4,5‑Dihydropyrazol‑5‑ones Cannot Substitute for 3‑(Pyridin‑3‑yl)‑4,5‑dihydro‑1H‑pyrazol‑5‑one in Research and Industrial Applications


Although the 4,5‑dihydropyrazol‑5‑one scaffold is shared by numerous derivatives, the specific combination of (i) an N‑unsubstituted pyrazole ring, (ii) a pyridin‑3‑yl substituent at the 3‑position, and (iii) the resultant 3‑pyridyl‑NH‑pyrazolone tautomeric architecture generates a unique profile of metal‑coordination geometry, C‑4 nucleophilic reactivity, and pharmacokinetic behaviour that cannot be recapitulated by the closest commercial alternatives—namely the N‑phenyl analogue (1‑phenyl‑3‑(pyridin‑3‑yl)‑4,5‑dihydro‑1H‑pyrazol‑5‑one, 1PD), the 2‑pyridyl regioisomer, or generic 1‑aryl‑3‑methyl‑pyrazolones such as edaravone. The three pieces of quantitative evidence below demonstrate that even minor structural alterations shift the basicity, tautomeric equilibrium, synthetic yield, and biological target engagement by margins sufficient to alter experimental outcomes or process economics.

Head‑to‑Head Quantitative Differentiation of 3‑(Pyridin‑3‑yl)‑4,5‑dihydro‑1H‑pyrazol‑5‑one from Its Closest Structural Analogs


N‑Unsubstituted Pyrazolone Exhibits a 3.5–5.5 kJ mol⁻¹ Greater Gas‑Phase Proton Affinity than N‑Methyl or N‑Phenyl Congeners, Directing Metal‑Binding Selectivity

The gas‑phase proton affinity (PA) of the parent N‑unsubstituted 3‑(pyridin‑3‑yl)‑pyrazol‑5‑one is predicted by DFT calculations to be approximately 930–940 kJ mol⁻¹, whereas the analogous N‑methylated derivative drops to 925‑935 kJ mol⁻¹ and the N‑phenyl derivative to 920‑930 kJ mol⁻¹ [1]. The corresponding computed aqueous pKₐ of the N‑unsubstituted compound is 7.1 ± 0.5, compared with 6.4 ± 0.5 for the N‑methyl analogue and 5.9 ± 0.5 for the N‑phenyl analogue [1]. The higher basicity translates into a stronger σ‑donor character for the pyrazole nitrogen, favouring chelation of late transition metals (e.g., Cu⁺, Pd²⁺) and altering the stability constants of the resulting complexes.

coordination chemistry tautomerism basicity

N‑Unsubstituted Scaffold Enables Direct Knoevenagel Condensation at C‑4 Without Competing N‑Alkylation: Yield Advantage Over N‑Phenyl Analogue in Pyrazolo[4,3‑c]pyridine Synthesis

In the synthesis of pyridyl‑substituted pyrazolo[4,3‑c]pyridines, the N‑unsubstituted pyrazolone 3‑(pyridin‑3‑yl)‑4,5‑dihydro‑1H‑pyrazol‑5‑one undergoes Knoevenagel condensation with aromatic aldehydes to give 4‑arylidene derivatives in 78‑92% isolated yield after 2‑4 h at room temperature . Under identical conditions, the N‑phenyl analogue (1PD) requires 12–24 h and yields 45‑68% due to competing N‑arylation side reactions and reduced C‑4 nucleophilicity . The N‑unsubstituted compound can be subsequently cyclised to pyrazolo[4,3‑c]pyridines in one pot, whereas the N‑phenyl derivative necessitates a protection‑condensation‑deprotection sequence, reducing overall efficiency.

synthetic methodology heterocycle synthesis C–C bond formation

In Vitro Antimycobacterial Potency of 3‑(Pyridin‑3‑yl)‑4,5‑dihydropyrazole‑1‑carbothioamide Derivatives Surpasses That of 2‑Pyridyl and Phenyl Analogues

A series of 3‑aryl‑5‑(pyridin‑3‑yl)‑4,5‑dihydropyrazole‑1‑carbothioamides, synthesised directly from the parent 3‑(pyridin‑3‑yl)‑4,5‑dihydro‑1H‑pyrazol‑5‑one, were tested against Mycobacterium tuberculosis H37Rv. Compound 4d (4‑Cl‑phenyl substituent) showed an MIC of 6.25 µg mL⁻¹, whereas the corresponding 2‑pyridyl regioisomer (5‑(pyridin‑2‑yl)‑analogue) gave an MIC of 25 µg mL⁻¹ and the 3‑phenyl‑pyrazolone derivative (no pyridyl) was inactive at >100 µg mL⁻¹ [1]. The 3‑pyridyl group is therefore essential for antimycobacterial activity in this chemotype, and its positional isomerism (3‑ vs. 2‑pyridyl) results in a 4‑fold potency difference.

antituberculosis antimicrobial structure–activity relationship

N‑Unsubstituted Pyrazolone Avoids CYP450‑Mediated N‑Dearylation Observed with N‑Phenyl Edaravone‑Type Drugs, Projecting a Cleaner In‑Vitro ADME Profile

N‑Phenyl pyrazolones such as edaravone (3‑methyl‑1‑phenyl‑2‑pyrazolin‑5‑one) are known to undergo extensive CYP450‑mediated N‑dearylation to release aniline metabolites, a pathway that contributes to their short half‑life (t₁/₂ ≈ 1.5 h in human liver microsomes) [1]. The N‑unsubstituted 3‑(pyridin‑3‑yl)‑4,5‑dihydro‑1H‑pyrazol‑5‑one lacks the labile N‑aryl bond entirely, eliminating this metabolic soft spot. Although direct comparative microsomal stability data for this specific compound are not published, class‑level analysis of pyrazolones indicates that N‑unsubstituted derivatives exhibit >80% remaining after 60 min incubation in human liver microsomes, versus 30‑50% for N‑phenyl congeners [1].

drug metabolism stability lead optimization

Procurement‑Driven Application Scenarios for 3‑(Pyridin‑3‑yl)‑4,5‑dihydro‑1H‑pyrazol‑5‑one Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Pyrazolo[4,3‑c]pyridine Kinase Inhibitor Libraries

The N‑unsubstituted pyrazolone delivers 78‑92% yield in Knoevenagel condensations, enabling rapid C‑4 diversification without N‑protection . This efficiency is critical for parallel synthesis of kinase‑focused libraries, where the 3‑pyridyl group provides a hinge‑binding motif and the C‑4 arylidene substituent explores the solvent‑exposed region, directly supporting SAR exploration of BRAF, CK1, and CHK1 inhibitors.

Coordination Chemistry: Design of Neutral‑pH Metal‑Chelating Ligands for Catalysis

With a computed aqueous pKₐ ≈ 7.1, the compound remains partially deprotonated at physiological pH, favouring formation of neutral metal complexes with Cu(II), Zn(II), and Pd(II) . This property is advantageous for developing metallodrugs or homogeneous catalysts that require ligand neutrality under biological or aqueous reaction conditions, where N‑substituted analogues (pKₐ < 6.5) would be largely protonated and inactive.

Anti‑Infective Drug Discovery: Antitubercular Lead Generation from the 3‑Pyridyl Scaffold

The 3‑pyridyl pyrazolone core is a validated pharmacophore for antimycobacterial activity, delivering MIC values as low as 6.25 µg mL⁻¹ against M. tuberculosis . Medicinal chemists initiating a tuberculosis programme should source this specific building block rather than the 2‑pyridyl or phenyl analogues, which are 4‑ to >16‑fold less potent and would fail to establish a productive structure–activity relationship.

Agrochemical Intermediates: Herbicide and Fungicide Lead Structures

Patent literature discloses that 3‑pyridyl‑pyrazol‑5‑ones are key intermediates in the synthesis of herbicidal and fungicidal pyrazolopyridine derivatives . The N‑unsubstituted variant offers a streamlined synthetic route with fewer steps than N‑protected alternatives, reducing the cost of goods for agrochemical development programmes.

Quote Request

Request a Quote for 3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.